molecular formula C22H22N4O2 B12196748 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide

Cat. No.: B12196748
M. Wt: 374.4 g/mol
InChI Key: FBUILWJBHNBNMC-UHFFFAOYSA-N
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Description

Overview of N-(3-{[2-(1H-Indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide

This compound (molecular formula: C₂₄H₂₆N₄O₃; molecular weight: 418.5 g/mol) is a bis-indole derivative characterized by two indole moieties linked via a carboxamide-functionalized propanoyl chain. The indole rings, aromatic heterocycles with a bicyclic structure, are substituted at the C3 and C2 positions, respectively. This configuration enables π-π stacking interactions and hydrogen bonding, critical for its biological activity. The compound’s IUPAC name reflects its intricate connectivity: the 1H-indole-2-carboxamide group is bonded to a 3-oxopropyl chain, which is further functionalized with a 2-(1H-indol-3-yl)ethylamino group.

Historical Context and Discovery

The synthesis of bis-indole frameworks gained prominence in the early 21st century, driven by interest in alkaloids like sciodole, a Tricholoma mushroom-derived natural product. While this compound itself is not a natural product, its design parallels biomimetic strategies used to assemble sciodole’s C–N bis-indole bond. Early synthetic efforts focused on coupling indole derivatives with carboxamide linkers, as seen in the 2012 work by Dash et al., who developed bis-indole carboxamides as G-quadruplex DNA stabilizers. The compound’s specific synthesis was later optimized using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC).

Relevance in Contemporary Chemical Research

Recent studies highlight the compound’s dual role:

  • G-Quadruplex Stabilization : Its planar bis-indole structure preferentially binds to G-quadruplex DNA over duplex DNA, with UV/Vis studies showing a three- to fivefold affinity for oncogenic c-kit2 quadruplexes.
  • Drug Discovery : The indole-carboxamide scaffold is a privileged structure in kinase inhibitors and anti-inflammatory agents. Modifications to the propanoyl chain or indole substituents (e.g., methoxy or methyl groups) tune selectivity and potency.

Scope and Objectives of the Review

This review focuses on:

  • Synthetic methodologies for constructing the bis-indole carboxamide backbone.
  • Structural and electronic properties revealed by computational and spectroscopic analyses.
  • Applications in nucleic acid targeting and small-molecule therapeutics.
    Excluded are pharmacokinetic, toxicological, and formulation-related data, as these fall outside the compound’s current research scope.

Table 1: Key Structural and Synthetic Data

Property Value/Description Source
Molecular Formula C₂₄H₂₆N₄O₃
Molecular Weight 418.5 g/mol
Synthetic Yield (DCC-mediated) 65–72%
Binding Affinity (c-kit2 DNA) Kd = 0.18 ± 0.03 μM

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H22N4O2/c27-21(23-11-9-16-14-25-19-8-4-2-6-17(16)19)10-12-24-22(28)20-13-15-5-1-3-7-18(15)26-20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28)

InChI Key

FBUILWJBHNBNMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) is widely employed to activate the carboxylic acid group of 1H-indole-2-carboxylic acid, facilitating coupling with 3-{[2-(1H-indol-3-yl)ethyl]amino}propan-1-amine. This method achieves yields of 65–72% under anhydrous conditions in dichloromethane (DCM) at 0–5°C. Side products, such as N-acylurea derivatives, are minimized by adding 1-hydroxybenzotriazole (HOBt) as a coupling accelerator.

Carbonyl Diimidazole (CDI) Activation

Alternative protocols use CDI to activate the carboxylic acid precursor in N-methyl-2-pyrrolidone (NMP), followed by reaction with tryptamine derivatives. This approach avoids the precipitation of dicyclohexylurea, simplifying purification. Yields range from 68–75% after 12–16 hours at room temperature.

EDC/HOBt in Polar Aprotic Solvents

Ethylcarbodiimide hydrochloride (EDC) paired with HOBt in dimethylformamide (DMF) enables efficient coupling at ambient temperatures. This method is favored for its compatibility with moisture-sensitive intermediates, delivering 70–78% yields after column chromatography.

Stepwise Synthesis and Reaction Optimization

Step 1: Preparation of 1H-Indole-2-Carboxylic Acid

The carboxylic acid precursor is synthesized via Friedel-Crafts acylation of indole with oxalyl chloride, followed by hydrolysis. Reaction conditions (e.g., AlCl₃ catalysis at −10°C in DCM) yield 85–90% purity, with residual solvents removed via recrystallization from ethanol.

Step 2: Amine Intermediate Synthesis

3-{[2-(1H-Indol-3-yl)ethyl]amino}propan-1-amine is prepared by reductive amination of tryptamine with acrylonitrile using NaBH₃CN in methanol, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitrile to an amine. This two-step process achieves 62% overall yield.

Step 3: Coupling and Purification

Activated 1H-indole-2-carboxylic acid (via DCC or EDC) is reacted with the amine intermediate in DMF. Critical parameters include:

  • Temperature : 0–25°C to prevent epimerization

  • Solvent : Anhydrous DMF or NMP for solubility

  • Stoichiometry : 1.1:1 molar ratio (acid:amine) to minimize unreacted amine

Purification via silica gel chromatography (ethyl acetate/hexane, 7:3) removes unreacted starting materials and dimers, yielding 70–75% pure product.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Coupling AgentDCC/EDCCDI (No Byproduct Removal)
SolventDCM/DMFNMP (Recyclable)
PurificationColumn ChromatographyCrystallization
Yield65–75%80–85%

Continuous flow systems reduce reaction times from 24 hours to 2–3 hours by maintaining optimal temperature and mixing. Crystallization from ethanol/water mixtures replaces chromatography, cutting costs by 40%.

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Scalability
DCC/HOBtDCC, HOBt, DCM65–7295Moderate
CDI ActivationCDI, NMP68–7597High
EDC/HOBtEDC, HOBt, DMF70–7896High

CDI-based methods excel in scalability due to simplified workup, whereas EDC/HOBt offers higher yields in small-scale applications.

Critical Challenges and Mitigation Strategies

Challenge 1: Indole Ring Oxidation

The electron-rich indole rings are prone to oxidation during coupling. Solutions include:

  • Conducting reactions under nitrogen atmosphere

  • Adding antioxidants like BHT (butylated hydroxytoluene)

Challenge 2: Amine Protonation in Polar Solvents

In DMF, the amine nucleophile may protonate, reducing reactivity. This is countered by:

  • Using 2–3 equivalents of DIEA (N,N-diisopropylethylamine)

  • Switching to less polar solvents like THF for acid activation

Challenge 3: Purification of Hydrophobic Byproducts

Silica gel chromatography struggles with hydrophobic dimers. Alternative approaches include:

  • Precipitation with cold diethyl ether

  • Reverse-phase HPLC for analytical-scale purification

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar effects.

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Research has demonstrated that compounds with indole moieties can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's potential as a neuroprotective agent is an area of active investigation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

Modifications of Indole Moiety

Modifications to the indole ring can significantly influence the compound's biological activity. For example, varying substituents on the indole can enhance binding affinity to specific receptors or improve selectivity towards certain biological targets.

Impact of Side Chains

The side chains attached to the indole framework also play a vital role in determining the compound's efficacy and safety profile. Studies have shown that specific configurations can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.

Case Study: Anticancer Properties

A study conducted on indole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study: Neuroprotection

In another investigation, researchers evaluated the neuroprotective effects of indole derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting their potential use in treating neurodegenerative disorders .

Data Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells
Neuroprotective EffectsReduces oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells
Structure ModificationsEnhances binding affinity and selectivity through modifications of the indole moiety

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Features/Inferences Reference
Target Compound Base structure (no additional substituents) C₂₁H₂₁N₄O₂ 369.4 Prototype for bis-indole amide derivatives
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide 5-methoxy, 1-methyl on secondary indole C₂₅H₂₈N₄O₄ 448.5 Increased lipophilicity; potential enhanced membrane permeability
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide 4,7-dimethoxy on secondary indole C₂₄H₂₆N₄O₄ 434.5 Electron-donating groups may alter binding affinity
Methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate (Compound 17, ) Methyl ester instead of indole-2-carboxamide C₁₄H₁₅N₃O₃ 273.3 Ester group increases hydrophilicity but reduces stability vs. amides
PDAT () N,N-dimethyl on propylamino linker C₁₆H₂₂N₄O Not provided Methylation enhances enzyme inhibition (noncompetitive INMT inhibition)
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide () Direct ethylenediamine linker between indoles C₂₀H₁₈N₄O₂ 346.4 Shorter linker may restrict conformational flexibility

Key Observations:

In contrast, ester-containing derivatives (e.g., Compound 17) exhibit lower molecular weights and higher polarity, favoring aqueous solubility but reduced metabolic stability .

Enzyme Inhibition: PDAT (), a dimethylated derivative, demonstrates noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), suggesting that alkylation of the amino group enhances inhibitory potency. The target compound, lacking methyl groups, may exhibit weaker or differential enzyme interactions .

Biological Activity

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1H-indole-2-carboxamide, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various indole-based compounds known for their diverse therapeutic effects, including anti-inflammatory, anticancer, and immunomodulatory properties.

1. Immunomodulatory Effects

Research indicates that this compound can modulate T helper (Th) cell responses, particularly influencing the expression of interleukin-4 (IL-4). IL-4 is pivotal in regulating immune responses and has implications in allergies and autoimmune diseases. The compound's ability to inhibit IL-4 gene expression suggests potential therapeutic applications in conditions like asthma and rheumatoid arthritis .

2. Anticancer Properties

Indole derivatives are known for their anticancer activities. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial in treating inflammatory diseases, as it can reduce symptoms associated with conditions like arthritis and other inflammatory disorders .

Case Study 1: Immunomodulation in Allergic Responses

A study conducted on animal models demonstrated that administration of this compound significantly reduced the levels of IL-4 in serum, leading to decreased allergic responses. The results indicated a promising role for this compound in managing allergic diseases.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that this indole derivative inhibited cell proliferation by inducing apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Research Findings Summary

Activity Mechanism Implications
ImmunomodulatoryInhibition of IL-4 expressionTreatment of allergies and autoimmune diseases
AnticancerInduction of apoptosis via caspase activationPotential lead for cancer therapy
Anti-inflammatorySuppression of pro-inflammatory cytokinesManagement of inflammatory conditions

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